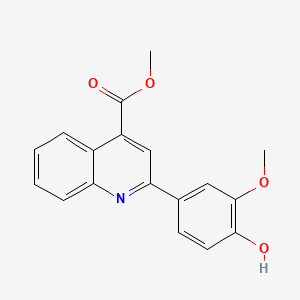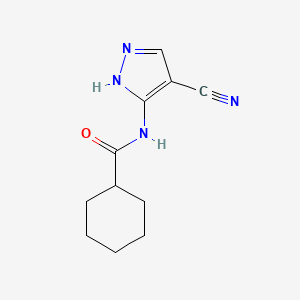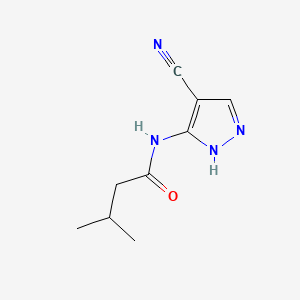
(PRO34)-NEUROPEPTIDE Y (PORCINE)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neuropeptide Y (NPY) is a peptide neurotransmitter that is widely distributed in the central and peripheral nervous systems. It plays a crucial role in regulating a variety of physiological functions, including appetite, energy balance, stress response, and cardiovascular function. Porcine NPY (pNPY) is a form of NPY that is derived from the pig.
Wissenschaftliche Forschungsanwendungen
P(PRO34)-NEUROPEPTIDE Y (PORCINE) has been widely used in scientific research to study its effects on various physiological functions. It has been shown to play a role in regulating appetite and energy balance, as well as in the stress response and cardiovascular function. p(PRO34)-NEUROPEPTIDE Y (PORCINE) has also been implicated in the pathogenesis of several diseases, including obesity, diabetes, and cardiovascular disease.
Wirkmechanismus
P(PRO34)-NEUROPEPTIDE Y (PORCINE) exerts its effects by binding to specific receptors in the brain and peripheral tissues. The most well-characterized receptors for (PRO34)-NEUROPEPTIDE Y (PORCINE) are the Y1, Y2, Y4, and Y5 receptors. Upon binding to these receptors, p(PRO34)-NEUROPEPTIDE Y (PORCINE) can activate various intracellular signaling pathways, leading to a range of physiological effects.
Biochemical and Physiological Effects:
p(PRO34)-NEUROPEPTIDE Y (PORCINE) has been shown to have a wide range of biochemical and physiological effects. It is a potent stimulator of food intake and can induce obesity in animal models. p(PRO34)-NEUROPEPTIDE Y (PORCINE) has also been shown to play a role in the stress response, with increased levels of p(PRO34)-NEUROPEPTIDE Y (PORCINE) being observed in response to stress. In addition, p(PRO34)-NEUROPEPTIDE Y (PORCINE) has been implicated in the regulation of cardiovascular function, with both vasoconstrictive and vasodilatory effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
P(PRO34)-NEUROPEPTIDE Y (PORCINE) is a useful tool for studying the physiological functions of (PRO34)-NEUROPEPTIDE Y (PORCINE) in vitro and in vivo. It can be used to investigate the effects of (PRO34)-NEUROPEPTIDE Y (PORCINE) on various tissues and organs, as well as to study the mechanisms underlying its effects. However, there are also some limitations to using p(PRO34)-NEUROPEPTIDE Y (PORCINE) in lab experiments. For example, p(PRO34)-NEUROPEPTIDE Y (PORCINE) can be expensive to synthesize, and its effects can be difficult to interpret due to the complexity of the (PRO34)-NEUROPEPTIDE Y (PORCINE) signaling system.
Zukünftige Richtungen
There are many potential future directions for research on p(PRO34)-NEUROPEPTIDE Y (PORCINE). One area of interest is the role of p(PRO34)-NEUROPEPTIDE Y (PORCINE) in the regulation of appetite and energy balance, and its potential as a target for the treatment of obesity and related metabolic disorders. Another area of interest is the role of p(PRO34)-NEUROPEPTIDE Y (PORCINE) in the stress response and its potential as a biomarker for stress-related disorders. Finally, there is also interest in exploring the potential therapeutic applications of p(PRO34)-NEUROPEPTIDE Y (PORCINE), such as in the treatment of cardiovascular disease.
Conclusion:
In conclusion, p(PRO34)-NEUROPEPTIDE Y (PORCINE) is a useful tool for studying the physiological functions of (PRO34)-NEUROPEPTIDE Y (PORCINE) in vitro and in vivo. It has a wide range of biochemical and physiological effects and has been implicated in the pathogenesis of several diseases. Despite its limitations, p(PRO34)-NEUROPEPTIDE Y (PORCINE) remains an important tool for investigating the complex signaling pathways of (PRO34)-NEUROPEPTIDE Y (PORCINE) and holds promise for future therapeutic applications.
Synthesemethoden
P(PRO34)-NEUROPEPTIDE Y (PORCINE) can be synthesized using solid-phase peptide synthesis (SPPS). SPPS is a commonly used method for synthesizing peptides, and it involves the sequential addition of amino acids to a growing peptide chain on a solid support. The synthesized peptide is then cleaved from the solid support and purified using chromatography.
Eigenschaften
CAS-Nummer |
128768-54-7 |
|---|---|
Produktname |
(PRO34)-NEUROPEPTIDE Y (PORCINE) |
Molekularformel |
C7H6F2S |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





